molecular formula C8H19Cl2N3O B1402474 4-Isopropylpiperazine-2-carboxamide dihydrochloride CAS No. 1361111-59-2

4-Isopropylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B1402474
CAS No.: 1361111-59-2
M. Wt: 244.16 g/mol
InChI Key: ZYKRHSNZNOIAEB-UHFFFAOYSA-N
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Description

4-Isopropylpiperazine-2-carboxamide dihydrochloride is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C8H19Cl2N3O . The average mass is 244.162 Da and the mono-isotopic mass is 243.090515 Da .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Degradation and Environmental Impact Studies

4-Isopropylpiperazine-2-carboxamide dihydrochloride is explored in the context of environmental science, particularly in the degradation of atrazine, a commonly used herbicide. A study by Acero et al. (2000) examines its degradation products during water treatment processes. Another study, focused on the ecological risk assessment of atrazine in North American surface waters, provides insights into its environmental impacts, specifically on aquatic ecosystems (Solomon et al., 1996).

Synthesis and Derivative Studies

Research on the synthesis of novel compounds involves this compound. For instance, a study by Gurdal et al. (2014) discusses the synthesis and cytotoxic activities of benzhydrylpiperazine derivatives, highlighting the compound's utility in medicinal chemistry.

Application in Drug Discovery

In the field of drug discovery, this compound is used to create selective inhibitors for specific enzymes. Zhang et al. (2014) developed potent inhibitors for calcium-dependent protein kinase-1, using a 5-aminopyrazole-4-carboxamide scaffold as an alternative, which demonstrates the role of this compound in designing targeted therapeutic agents (Zhang et al., 2014).

Chemical Property Studies

Studies on the chemical properties of this compound help in understanding its behavior in different environments. Kolpin (1997) conducted a study on agricultural chemicals in groundwater and their relation to land use, which included insights into the behavior of compounds like this compound in various environmental settings (Kolpin, 1997).

Properties

IUPAC Name

4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-6(2)11-4-3-10-7(5-11)8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRHSNZNOIAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNC(C1)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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